![molecular formula C8H15NO2 B14785458 (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: is a chiral morpholinone derivative. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methylpropyl group. It is of interest in various fields due to its potential biological activities and applications in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as morpholine and 1-methylpropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with 1-methylpropyl bromide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
化学反应分析
Types of Reactions:
Oxidation: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced morpholinone derivatives.
Substitution: The compound can participate in substitution reactions, where the methylpropyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, nucleophiles, and bases.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced morpholinone derivatives.
Substitution Products: Substituted morpholinone derivatives with different functional groups.
科学研究应用
Chemistry:
Catalysis: (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
4-Tert-butoxycarbonyl-(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
(5S)-5-[(1S)-1-Methylpropyl]-morpholin-3-one: A closely related compound without the morpholinone ring.
Uniqueness:
Structural Features: The unique substitution pattern on the morpholine ring distinguishes (5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone from other similar compounds.
Biological Activity:
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
5-butan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
GOIZBQWGMLASCM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1COCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


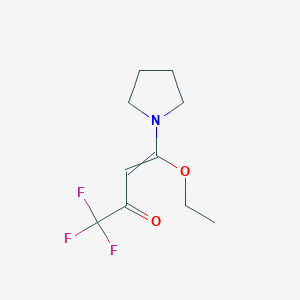
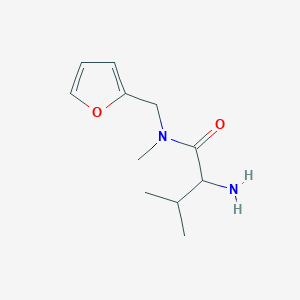
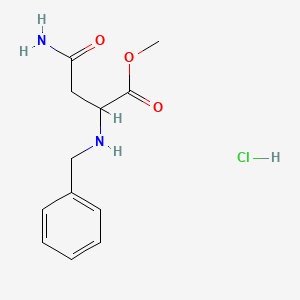

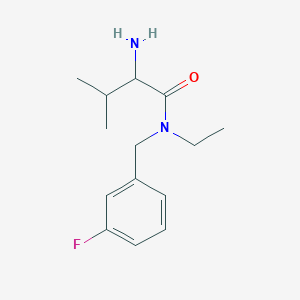
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
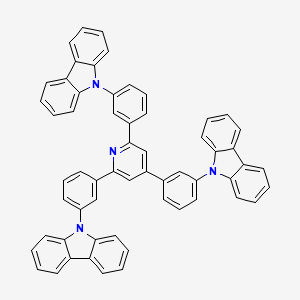
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
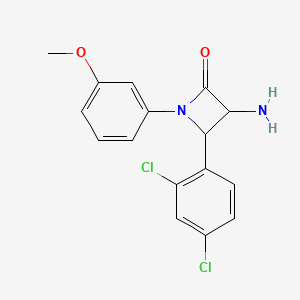
![1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785432.png)
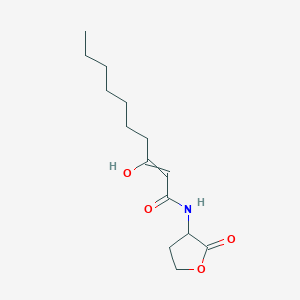
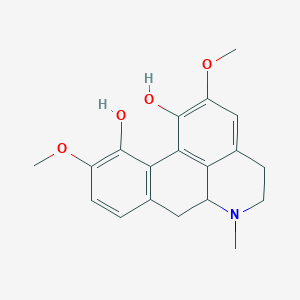
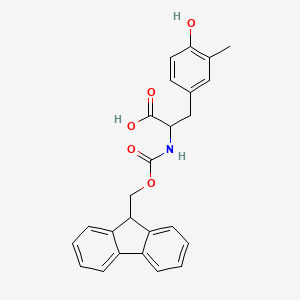
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
